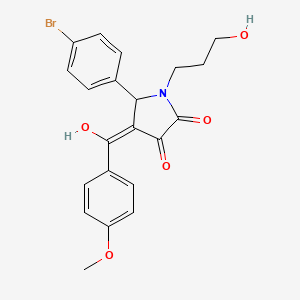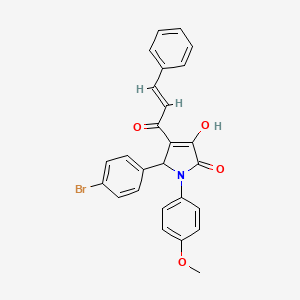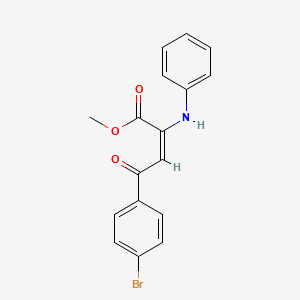![molecular formula C15H12N4O3S B3917697 2-[(4H-1,2,4-triazol-4-ylimino)methyl]phenyl benzenesulfonate](/img/structure/B3917697.png)
2-[(4H-1,2,4-triazol-4-ylimino)methyl]phenyl benzenesulfonate
Vue d'ensemble
Description
2-[(4H-1,2,4-triazol-4-ylimino)methyl]phenyl benzenesulfonate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as TMB-IM, and it is a derivative of triazole.
Mécanisme D'action
The mechanism of action of TMB-IM involves the binding of the compound to the target cells. TMB-IM has been shown to bind to the cell membrane of bacteria and fungi, disrupting the membrane integrity and causing cell death. In cancer cells, TMB-IM induces apoptosis by activating the caspase pathway. The compound has also been shown to bind to proteins, making it a potential candidate for protein labeling.
Biochemical and Physiological Effects:
TMB-IM has been found to have a low toxicity profile, making it a promising candidate for various applications. In addition to its antimicrobial and anticancer properties, TMB-IM has also been shown to have antioxidant activity. The compound has been found to scavenge free radicals, reducing oxidative stress in cells.
Avantages Et Limitations Des Expériences En Laboratoire
TMB-IM has several advantages for lab experiments. It is easy to synthesize and has a high yield. The compound has a low toxicity profile, making it safe for use in experiments. However, TMB-IM has some limitations. It is not very water-soluble, making it difficult to use in aqueous solutions. The compound is also sensitive to light and air, requiring careful handling.
Orientations Futures
There are several future directions for the research on TMB-IM. The compound has potential applications in various fields, including medicine, biotechnology, and environmental science. Further studies are needed to explore the full potential of TMB-IM as an antimicrobial and anticancer agent. The compound's potential as a fluorescent probe for bioimaging needs to be further investigated. Additionally, research is needed to improve the water solubility and stability of TMB-IM, making it more suitable for use in aqueous solutions.
Conclusion:
In conclusion, TMB-IM is a promising compound that has potential applications in various scientific fields. The compound's antimicrobial and anticancer properties, as well as its low toxicity profile, make it a promising candidate for further research. The synthesis method for TMB-IM has been optimized, and the compound's mechanism of action has been studied extensively. Further research is needed to explore the full potential of TMB-IM and improve its properties for various applications.
Applications De Recherche Scientifique
TMB-IM has been extensively studied for its potential applications in various scientific fields. It has been found to exhibit antimicrobial activity against a wide range of bacteria and fungi. It has also been investigated for its anticancer properties. TMB-IM has been shown to induce apoptosis in cancer cells by activating the caspase pathway. It has also been studied for its potential use as a fluorescent probe in bioimaging.
Propriétés
IUPAC Name |
[2-[(E)-1,2,4-triazol-4-yliminomethyl]phenyl] benzenesulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4O3S/c20-23(21,14-7-2-1-3-8-14)22-15-9-5-4-6-13(15)10-18-19-11-16-17-12-19/h1-12H/b18-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFOUUBZTICDWFD-VCHYOVAHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)OC2=CC=CC=C2C=NN3C=NN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)S(=O)(=O)OC2=CC=CC=C2/C=N/N3C=NN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{4-[2-(4-tert-butylphenoxy)ethoxy]benzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B3917621.png)
![N-[(1-methyl-3-piperidinyl)methyl]-N-[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-2-phenylethanamine](/img/structure/B3917629.png)
![N-[4-(acetylamino)phenyl]-5-(2-methoxy-4-nitrophenyl)-2-furamide](/img/structure/B3917631.png)
![N'-{[1-(3-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-oxo-2-(1-pyrrolidinyl)acetohydrazide](/img/structure/B3917642.png)

![N-{3-ethoxy-4-[2-(3-methylphenoxy)ethoxy]benzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B3917657.png)
![N~2~-[(4-methoxyphenyl)sulfonyl]-N~1~-2-naphthyl-N~2~-phenylglycinamide](/img/structure/B3917665.png)
![N-[2-(2-ethoxyphenoxy)ethyl]-3-methoxy-N,2,2-trimethylpropanamide](/img/structure/B3917675.png)

![4-{[5-(2-methoxy-4-methylphenyl)-4-phenyl-1H-imidazol-1-yl]methyl}-3,5-dimethylisoxazole](/img/structure/B3917686.png)
![5-[(3,4-difluorophenoxy)methyl]-N-(1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazol-3-ylmethyl)-N-methyl-3-isoxazolecarboxamide](/img/structure/B3917700.png)

![N-isopropyl-2-{4-[2-(phenylsulfonyl)carbonohydrazonoyl]phenoxy}acetamide](/img/structure/B3917719.png)
![4-cinnamoyl-5-(3,4-dimethoxyphenyl)-3-hydroxy-1-[3-(trifluoromethyl)phenyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B3917728.png)
